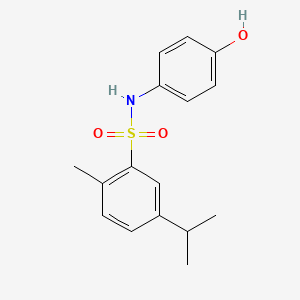

N-(4-hydroxyphenyl)-5-isopropyl-2-methylbenzenesulfonamide

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound comprises a central benzene ring substituted with a sulfonamide group (–SO₂NH–), a 4-hydroxyphenyl moiety, and branched alkyl groups (isopropyl and methyl). The sulfonamide functional group adopts a tetrahedral geometry around the sulfur atom, with S=O bond lengths typically ranging from 1.428 to 1.441 Å and S–N bonds measuring 1.618–1.624 Å, consistent with related sulfonamides. The isopropyl and methyl groups introduce steric bulk, forcing the N–S bond into a gauche conformation relative to the aromatic ring.

Crystallographic studies of analogous compounds reveal monoclinic systems with space groups such as C2/c and unit cell parameters spanning a = 16.0620 Å, b = 5.4750 Å, and c = 25.7530 Å. While full crystallographic data for the title compound remains unpublished, its structural homology to N,N-diisopropyl-4-methylbenzenesulfonamide suggests similar packing motifs, including twisted conformations due to alkyl substituents.

Table 1: Bond Lengths and Angles in Sulfonamide Derivatives

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

The ¹H NMR spectrum of the compound displays distinct signals for aromatic protons (δ 6.8–7.5 ppm), the hydroxyphenyl –OH group (δ 5.2 ppm, broad), and isopropyl/methyl groups (δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH). The ¹³C NMR spectrum confirms the sulfonamide linkage through a quaternary carbon resonance at δ 140–145 ppm, attributed to the sulfur-bound aromatic carbon.

Fourier-Transform Infrared (FT-IR):

Key IR absorptions include:

- S=O asymmetric stretch: 1350–1300 cm⁻¹

- S=O symmetric stretch: 1160–1120 cm⁻¹

- N–H bend (secondary amine): 1550–1500 cm⁻¹

- O–H stretch (phenolic): 3300–3200 cm⁻¹.

Ultraviolet-Visible (UV-Vis):

The compound exhibits strong absorption at λₘₐₓ = 265–280 nm due to π→π* transitions in the conjugated aromatic system. A weaker n→π* transition near 310 nm arises from the sulfonamide group.

Hydrogen Bonding Network and Intermolecular Interactions

The crystal lattice is stabilized by a combination of intramolecular and intermolecular interactions:

- Intramolecular C–H···O bonds between isopropyl methyl hydrogens and sulfonamide oxygen atoms (distance: 2.30–2.50 Å).

- Intermolecular N–H···O hydrogen bonds linking the sulfonamide NH group to oxygen atoms of adjacent molecules (N···O distance: 2.80–3.00 Å).

- C–H···π interactions involving the aromatic rings and alkyl substituents, contributing to layered packing motifs.

These interactions create a three-dimensional network that enhances thermal stability, as evidenced by high melting points (>200°C) in related sulfonamides.

Comparative Structural Analysis with Related Sulfonamide Derivatives

The structural uniqueness of this compound becomes evident when compared to simpler analogues:

- N,N-Diisopropyl-4-methylbenzenesulfonamide: Lacks the hydroxyphenyl group, resulting in reduced hydrogen bonding capacity and simpler C–H···O networks.

- 4-Phenyl-piperazine-1-sulfonamide: Incorporates a piperazine ring, enabling additional N–H···O bonds and denser crystal packing (density = 1.35 g/cm³ vs. 1.25 g/cm³ for the title compound).

- 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide: Features an isoxazole ring, which introduces dipole-dipole interactions absent in the target compound.

Table 2: Crystallographic Parameters of Selected Sulfonamides

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-2-methyl-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-11(2)13-5-4-12(3)16(10-13)21(19,20)17-14-6-8-15(18)9-7-14/h4-11,17-18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWGJXHXJZULET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-5-isopropyl-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of a suitable aromatic precursor followed by the introduction of the hydroxy, isopropyl, and methyl groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-5-isopropyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions to yield amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted aromatic compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Research has shown that derivatives of sulfonamides possess significant antibacterial properties, particularly against resistant strains such as Staphylococcus aureus. For instance, compounds derived from similar sulfonamide structures have demonstrated minimum inhibitory concentrations (MICs) as low as 3.9 ppm against resistant bacteria .

- Anticancer Properties : The structural moiety of aminobenzenesulfonamides has been linked to inhibitory activities against various cancer-related enzymes, including carbonic anhydrases (CA) . Compounds with similar structures have shown promising results in inhibiting tumor-associated isoenzymes, suggesting potential applications in cancer therapy.

Biological Research

The compound's interaction with biological systems is a key area of study:

- Enzyme Inhibition : The sulfonamide group can interact with specific enzymes, leading to inhibition or modulation of biological pathways. This characteristic is being explored for drug development targeting various diseases .

- Synergistic Effects : Studies have indicated that combining N-(4-hydroxyphenyl)-5-isopropyl-2-methylbenzenesulfonamide with existing antibiotics may enhance their efficacy against resistant bacterial strains .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in the chemical industry:

- Specialty Chemicals : It serves as a building block for synthesizing more complex molecules used in various chemical processes . Its unique structure allows for the development of specialty chemicals and polymers.

- Formulation Development : The compound's properties make it suitable for formulation in various industrial applications, including coatings and adhesives.

Case Study 1: Antibacterial Efficacy

A study focused on synthesizing new sulfonamides derived from carvacrol demonstrated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics. Among these, compounds similar to this compound showed MIC values indicating strong antibacterial potential against resistant strains .

Case Study 2: Cancer Research

In cancer research, derivatives of this compound have been tested for their ability to inhibit carbonic anhydrase isoenzymes associated with tumor growth. These studies revealed that modifications to the sulfonamide structure could enhance selectivity and potency against specific cancer targets .

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-5-isopropyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The hydroxy group may participate in hydrogen bonding or other interactions, further modulating the compound’s activity. The overall effect depends on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(4-hydroxyphenyl)-5-isopropyl-2-methylbenzenesulfonamide can be compared with other similar compounds, such as:

N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer activity.

3-((4-hydroxyphenyl)amino)propanoic acid: Studied for its antioxidant and anticancer properties.

These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, leading to distinct applications and mechanisms of action.

Biological Activity

N-(4-hydroxyphenyl)-5-isopropyl-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a substituted aromatic ring. The presence of the hydroxy and isopropyl groups contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety can inhibit various enzymes, including carbonic anhydrases (CAs), which are crucial in numerous physiological processes. Studies have shown that this compound exhibits selective inhibition against tumor-associated isoenzymes such as hCA IX and hCA XII, while having minimal effects on physiologically important isoenzymes like hCA I and hCA II .

Table 1: Inhibition Potency Against Carbonic Anhydrases

| Compound | hCA I Inhibition (IC50 µM) | hCA II Inhibition (IC50 µM) | hCA IX Inhibition (IC50 µM) | hCA XII Inhibition (IC50 µM) |

|---|---|---|---|---|

| This compound | >50 | >50 | 6.5 | 13.8 |

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Antimicrobial Efficacy

In a recent study, this compound was tested against multiple bacterial strains, revealing an MIC of 44 nM against MRSA, indicating its potential as an alternative therapeutic agent in treating resistant infections .

Anticancer Potential

The anticancer properties of this compound have also been explored. Its ability to inhibit carbonic anhydrases involved in tumor progression suggests that it could play a role in cancer therapy. In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines while exhibiting low cytotoxicity towards normal cells .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HCT116 (Colorectal Cancer) | 6.5 | High activity |

| MCF7 (Breast Cancer) | >25 | Low cytotoxicity observed |

| A549 (Lung Cancer) | 12.0 | Moderate cytotoxicity |

Q & A

Q. What are the standard synthetic routes for N-(4-hydroxyphenyl)-5-isopropyl-2-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : The compound can be synthesized via sulfonylation of 5-isopropyl-2-methylbenzenesulfonyl chloride with 4-aminophenol. Key steps include:

- Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride intermediate.

- Temperature control : Maintain 0–5°C during coupling to reduce side reactions, followed by gradual warming to room temperature .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC and HPLC to confirm absence of byproducts like unreacted sulfonyl chloride or hydroxylated derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify aromatic protons, isopropyl/methyl groups, and sulfonamide NH. Coupling constants in ¹H NMR distinguish ortho/meta substituents on the benzene ring .

- X-ray crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide NH and hydroxyl groups). Crystallization in ethanol/water mixtures yields suitable crystals .

- Elemental analysis : Validate molecular formula (C₁₆H₁₉NO₃S) with <0.3% deviation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer :

- Modification strategies : Introduce substituents (e.g., halogens, methoxy groups) at the 4-hydroxyphenyl or benzenesulfonamide positions. Assess effects on bioactivity (e.g., enzyme inhibition, receptor binding) .

- In vitro assays : Test derivatives against target enzymes (e.g., cyclooxygenases, carbonic anhydrases) using fluorometric or colorimetric assays. Compare IC₅₀ values to establish SAR trends .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes with protein targets. Validate using MD simulations to assess stability of ligand-receptor complexes .

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer :

- Reproducibility checks : Replicate experiments under standardized conditions (pH, temperature, solvent). For example, conflicting solubility data may arise from polymorphic forms; use PXRD to identify crystalline phases .

- Metabolite analysis : Use LC-MS to detect degradation products or metabolites in bioassays that may interfere with activity measurements .

- Orthogonal assays : Validate enzyme inhibition results using both fluorometric and radiometric methods to rule out assay-specific artifacts .

Q. What advanced separation techniques are recommended for resolving structural isomers or byproducts?

Methodological Answer :

- Chiral HPLC : Utilize a Chiralpak IC column with n-hexane/isopropanol (90:10) to separate enantiomers, if chiral centers are introduced during synthesis .

- High-temperature GC-MS : Apply a biscyanopropyl-phenyl polysiloxane column (e.g., Rxi-17Sil MS) to resolve volatile derivatives (e.g., methyl esters) at temperatures up to 300°C .

- Prep-scale flash chromatography : Optimize gradients using a C18 column for polar byproducts, such as hydroxylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.